molecular formula C14H13N3O2S B2670803 N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide CAS No. 401591-20-6

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

Katalognummer B2670803
CAS-Nummer: 401591-20-6
Molekulargewicht: 287.34
InChI-Schlüssel: FXJCEODYVRXNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone proteins. This results in changes to the chromatin structure and altered gene expression patterns. This compound has been shown to be a selective inhibitor of JMJD3, with little effect on other histone demethylases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce the severity of autoimmune disorders and improve outcomes in models of sepsis and ischemic stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide in lab experiments is its selectivity for JMJD3, which allows researchers to specifically target this enzyme without affecting other histone demethylases. However, one limitation is that this compound is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.

Zukünftige Richtungen

There are many potential future directions for research on N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in treating autoimmune disorders, as it has been shown to reduce inflammation and improve outcomes in animal models of these diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on cells and organisms.

Synthesemethoden

The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves several steps, including the reaction of 6-chloroindazole with 4-methylbenzene-1-sulfonyl chloride to form the intermediate compound, which is then treated with ammonia to produce the final product. The synthesis of this compound is relatively straightforward, making it a desirable compound for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide has been shown to have a variety of potential therapeutic applications, particularly in the field of epigenetics. It is a potent inhibitor of the histone demethylase JMJD3, which plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially treat a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Eigenschaften

IUPAC Name

N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJCEODYVRXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322403
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

401591-20-6
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.